molecular formula C6H11NO B6167131 5-cyclopropyl-1,3-oxazolidine CAS No. 1784486-44-7

5-cyclopropyl-1,3-oxazolidine

Cat. No. B6167131
CAS RN: 1784486-44-7
M. Wt: 113.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,3-oxazolidine is an organic compound with a molecular formula of C4H7NO2. It is a cyclic amine that belongs to the oxazolidine class of compounds. It is a colorless, crystalline solid with a melting point of 68-71°C. 5-Cyclopropyl-1,3-oxazolidine is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

5-Cyclopropyl-1,3-oxazolidine is an organic compound that acts as a nucleophile, reacting with electrophiles to form a new carbon-carbon bond. It is also a Lewis acid, which can react with other Lewis bases to form a new carbon-carbon bond.
Biochemical and Physiological Effects
5-Cyclopropyl-1,3-oxazolidine is an organic compound that is not known to have any direct biochemical or physiological effects. However, it can be used as a building block in the synthesis of a variety of pharmaceuticals and agrochemicals, which may have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-cyclopropyl-1,3-oxazolidine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used as a starting material for the synthesis of a variety of organic compounds. However, it is not as widely used as some other organic compounds, and its reactivity can be unpredictable.

Future Directions

The future of 5-cyclopropyl-1,3-oxazolidine is promising, as it has potential applications in the synthesis of a variety of organic compounds. It can also be used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has potential applications in asymmetric catalytic reactions and as a catalyst for the synthesis of chiral compounds. Furthermore, it can be used as a ligand in catalysis, and as a building block in the synthesis of a variety of organic compounds.

Synthesis Methods

5-Cyclopropyl-1,3-oxazolidine can be synthesized by a variety of methods, including the reaction of cyclopropyl bromide with sodium azide in an aqueous solution, and the reaction of cyclopropyl bromide with sodium hydroxide in an aqueous solution. It can also be synthesized from cyclopropyl bromide and aqueous sodium hydroxide, or from cyclopropyl bromide and aqueous sodium azide.

Scientific Research Applications

5-Cyclopropyl-1,3-oxazolidine is used as a building block for the synthesis of a variety of organic compounds. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a ligand in asymmetric catalytic reactions, and as a catalyst for the synthesis of chiral compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropyl-1,3-oxazolidine can be achieved through a cyclization reaction of a suitable precursor.", "Starting Materials": [ "Cyclopropylamine", "Ethylene oxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve cyclopropylamine in water and add sodium hydroxide to adjust the pH to 11.", "Step 2: Slowly add ethylene oxide to the solution while stirring at room temperature.", "Step 3: Heat the reaction mixture to 80°C and maintain for 24 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 7 with hydrochloric acid.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by distillation or recrystallization." ] }

CAS RN

1784486-44-7

Product Name

5-cyclopropyl-1,3-oxazolidine

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.